molecular formula C13H18N2O B2620535 4-Phenylazepane-1-carboxamide CAS No. 2408965-56-8

4-Phenylazepane-1-carboxamide

Cat. No.: B2620535
CAS No.: 2408965-56-8
M. Wt: 218.3
InChI Key: RVONTOIJMXDPOM-UHFFFAOYSA-N
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Description

4-Phenylazepane-1-carboxamide is a chemical compound with the molecular formula C12H17N2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Biochemical Analysis

Biochemical Properties

4-Phenylazepane-1-carboxamide is involved in biochemical reactions, particularly in the synthesis of benzene derivatives . The compound interacts with various enzymes and proteins during these reactions. For instance, in the synthesis of benzene derivatives, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction is crucial for the continuation of the reaction.

Cellular Effects

Related compounds such as phenazine-1-carboxamide (PCN), a phenazine derivative, have been found to exhibit strong antagonistic effects on fungal phytopathogens . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related compounds have been synthesized under mild conditions with ample reaction scope .

Dosage Effects in Animal Models

Related compounds such as phenazine-1-carboxamide have shown promising effects in the alleviation of cognitive decline induced by scopolamine .

Metabolic Pathways

Related compounds such as phenazine-1-carboxamide are involved in both the histidine and purine biosynthesis pathways .

Transport and Distribution

Related compounds have been found to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds have been found to be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazepane-1-carboxamide typically involves the reaction of 4-Phenylazepane with a carboxylating agent. One common method is the condensation of 4-Phenylazepane with a carboxylic acid derivative, such as an acid chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the azepane ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 4-Phenylazepane-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenylazepane-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

    4-Phenylazepane: The parent compound without the carboxamide group.

    4-Phenylpiperidine: A six-membered ring analog with similar structural features.

    Azepane: The basic seven-membered ring structure without any substituents.

Uniqueness: 4-Phenylazepane-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer specific chemical and biological properties. The carboxamide group enhances its solubility and reactivity, while the phenyl group contributes to its aromatic character and potential interactions with biological targets .

Properties

IUPAC Name

4-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)15-9-4-7-12(8-10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVONTOIJMXDPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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